m-Maleimidobenzoyl-L-thyroxine Methyl Ester

Catalog No.
S14386326
CAS No.
M.F
C27H18I4N2O7
M. Wt
990.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Maleimidobenzoyl-L-thyroxine Methyl Ester

Product Name

m-Maleimidobenzoyl-L-thyroxine Methyl Ester

IUPAC Name

methyl (2S)-2-[[3-(2,5-dioxopyrrol-1-yl)benzoyl]amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate

Molecular Formula

C27H18I4N2O7

Molecular Weight

990.1 g/mol

InChI

InChI=1S/C27H18I4N2O7/c1-39-27(38)21(32-26(37)14-3-2-4-15(10-14)33-22(34)5-6-23(33)35)9-13-7-19(30)25(20(31)8-13)40-16-11-17(28)24(36)18(29)12-16/h2-8,10-12,21,36H,9H2,1H3,(H,32,37)/t21-/m0/s1

InChI Key

SMWPHPKJEMOEAJ-NRFANRHFSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C3=CC(=CC=C3)N4C(=O)C=CC4=O

M-Maleimidobenzoyl-L-thyroxine Methyl Ester is a synthetic compound characterized by its unique structure, which includes a maleimide group, a benzoyl moiety, and the amino acid L-thyroxine. Its chemical formula is C27H18I4N2O7C_{27}H_{18}I_{4}N_{2}O_{7} and it is recognized for its potential applications in biochemistry and medicinal chemistry. The compound is primarily used in the development of enzyme-linked immunosorbent assays and other biochemical assays due to its ability to form stable conjugates with proteins and other biomolecules .

, notably:

  • Conjugation Reactions: The maleimide group can react with thiol groups in proteins, leading to the formation of stable thioether bonds. This property is exploited in labeling proteins for detection in assays.
  • Hydrolysis: Under acidic or basic conditions, the ester bond may undergo hydrolysis, releasing L-thyroxine and maleimide derivatives.
  • Reduction: The compound can be reduced to form different derivatives, which may have altered biological activities or solubility profiles.

These reactions are crucial for its application in biochemical assays and research .

The synthesis of M-Maleimidobenzoyl-L-thyroxine Methyl Ester typically involves several key steps:

  • Formation of Maleimide Derivative: Starting from L-thyroxine, a maleimide group is introduced through a coupling reaction with maleic anhydride.
  • Benzoylation: The maleimide derivative is then treated with benzoyl chloride to introduce the benzoyl moiety.
  • Methyl Esterification: Finally, the carboxylic acid group is converted into a methyl ester using methanol and acid catalysis.

These methods ensure high yields and purity of the final product, making it suitable for research and application .

M-Maleimidobenzoyl-L-thyroxine Methyl Ester has several applications in scientific research and industry:

  • Bioconjugation: It serves as a versatile reagent for conjugating biomolecules, aiding in the development of diagnostic tools.
  • Assay Development: Used extensively in enzyme-linked immunosorbent assays for detecting various analytes.
  • Therapeutic Research: Investigated for potential use in targeted drug delivery systems due to its ability to interact with biological molecules selectively.

The compound's unique properties make it valuable in both academic research and commercial applications .

Interaction studies involving M-Maleimidobenzoyl-L-thyroxine Methyl Ester focus on its binding capabilities with various biomolecules. Key findings include:

  • Protein Binding: The maleimide group facilitates covalent bonding with thiol-containing proteins, enhancing assay sensitivity.
  • Hormonal Activity: Studies suggest that the thyroxine component may interact with thyroid hormone receptors, potentially influencing metabolic pathways.

These interactions are critical for understanding how this compound can be utilized effectively in biochemical applications .

Several compounds share structural similarities with M-Maleimidobenzoyl-L-thyroxine Methyl Ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Maleimidobenzoylthyroxine Methyl EsterSimilar maleimide and thyroxine structureDifferent position of maleimide attachment
MaleimidobenzylthioetherMaleimide linked to a thioetherLacks thyroxine component
ThyroxineNatural thyroid hormoneNo conjugation capabilities

M-Maleimidobenzoyl-L-thyroxine Methyl Ester stands out due to its dual functionality as both a thyroid hormone mimic and a reactive labeling agent, making it particularly useful for biochemical assays that require specificity and sensitivity .

XLogP3

6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

989.7293 g/mol

Monoisotopic Mass

989.7293 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-10-2024

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